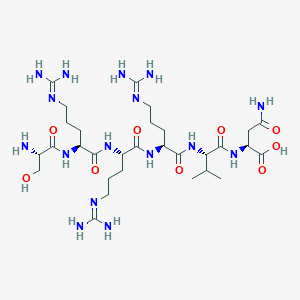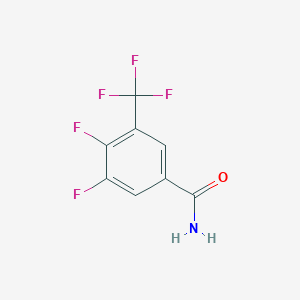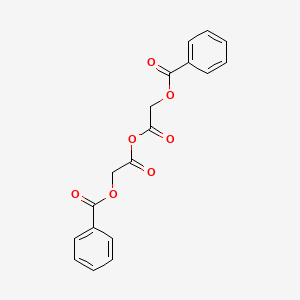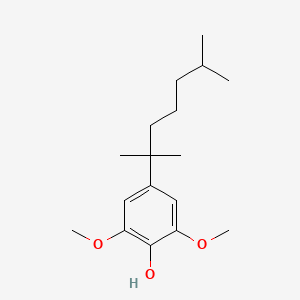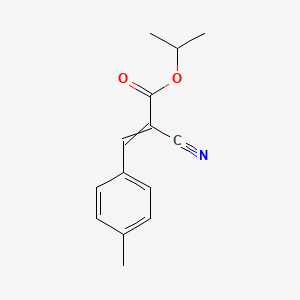![molecular formula C36H61N3O5 B12571970 N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide CAS No. 494209-27-7](/img/structure/B12571970.png)
N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide typically involves the following steps:
Protection of Amino Groups: The amino groups of L-valine are protected using a benzyloxycarbonyl (Cbz) group.
Formation of Amide Bond: The protected L-valine is then coupled with octadecanoic acid to form the amide bond. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting group under acidic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the amide bonds, converting them into amines.
Substitution: Substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex peptides and proteins.
- Employed in the study of peptide bond formation and cleavage.
Biology:
- Investigated for its potential role in modulating biological processes due to its peptide structure.
- Studied for its interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug delivery systems.
- Evaluated for its ability to cross biological membranes and deliver active pharmaceutical ingredients.
Industry:
- Utilized in the development of novel materials with specific properties.
- Applied in the formulation of cosmetics and personal care products.
作用机制
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzyloxycarbonyl group plays a crucial role in protecting the amino groups, allowing the compound to interact selectively with its targets. The octadecanoyl chain enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
相似化合物的比较
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
- N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
- N-[(Benzyloxy)carbonyl]-L-glutaminylglycine
Uniqueness:
- The presence of the octadecanoyl chain in N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide distinguishes it from other similar compounds, providing unique lipophilic properties.
- The specific arrangement of valine residues and the benzyloxycarbonyl group contribute to its distinct chemical and biological behavior.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
494209-27-7 |
|---|---|
分子式 |
C36H61N3O5 |
分子量 |
615.9 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-3-methyl-1-[[(2S)-3-methyl-1-(octadecanoylamino)-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C36H61N3O5/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-31(40)37-34(41)32(28(2)3)38-35(42)33(29(4)5)39-36(43)44-27-30-24-21-20-22-25-30/h20-22,24-25,28-29,32-33H,6-19,23,26-27H2,1-5H3,(H,38,42)(H,39,43)(H,37,40,41)/t32-,33-/m0/s1 |
InChI 键 |
MRWXFEWDCRGUJZ-LQJZCPKCSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12571889.png)
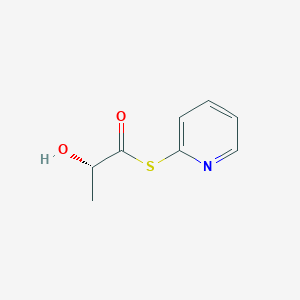

phosphane](/img/structure/B12571908.png)
![1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene](/img/structure/B12571910.png)
![1-[(4-Methylpentan-2-YL)oxy]dodecane](/img/structure/B12571911.png)
